molecular formula C12H11N3O5S2 B5841689 N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide

N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide

カタログ番号 B5841689
分子量: 341.4 g/mol
InChIキー: ZTHKAKYDHCPOHZ-SEYXRHQNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has shown great potential as a treatment for various inflammatory diseases. ATB-346 is a prodrug that is rapidly converted to a potent inhibitor of cyclooxygenase-2 (COX-2) and has been shown to have superior anti-inflammatory and analgesic effects compared to traditional NSAIDs.

作用機序

N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide is a prodrug that is rapidly converted to a potent inhibitor of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has been shown to have superior anti-inflammatory and analgesic effects compared to traditional NSAIDs, while also exhibiting a favorable safety profile. In preclinical studies, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has been shown to reduce inflammation and pain in models of arthritis, colitis, and neuropathic pain. Additionally, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has been shown to have a lower risk of gastrointestinal toxicity compared to traditional NSAIDs.

実験室実験の利点と制限

One advantage of using N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide in lab experiments is its superior anti-inflammatory and analgesic effects compared to traditional NSAIDs. Additionally, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has a favorable safety profile, making it a safer alternative to traditional NSAIDs. However, one limitation of using N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide in lab experiments is its relatively high cost compared to traditional NSAIDs.

将来の方向性

There are several future directions for the development of N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide. One potential direction is the development of N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide as a treatment for other inflammatory diseases, such as psoriasis and multiple sclerosis. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide in humans. Finally, the development of more efficient and cost-effective synthesis methods for N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide could make it a more viable treatment option for patients.

合成法

N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with thiosemicarbazide to form the intermediate 4-nitrobenzenesulfonyl thiosemicarbazide. This intermediate is then reacted with allyl bromide to form the allyl derivative, which is subsequently cyclized to form the final product, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide.

科学的研究の応用

N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has been extensively studied in preclinical models of inflammatory diseases, including arthritis, colitis, and neuropathic pain. In these studies, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has been shown to have superior anti-inflammatory and analgesic effects compared to traditional NSAIDs, while also exhibiting a favorable safety profile.

特性

IUPAC Name

(NZ)-4-nitro-N-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S2/c1-2-7-14-11(16)8-21-12(14)13-22(19,20)10-5-3-9(4-6-10)15(17)18/h2-6H,1,7-8H2/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHKAKYDHCPOHZ-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)CS/C1=N\S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。